molecular formula C11H18N4O2S B12123263 n-Methyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide

n-Methyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide

Cat. No.: B12123263
M. Wt: 270.35 g/mol
InChI Key: ADQJUOVGVVWOJZ-UHFFFAOYSA-N
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Description

n-Methyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide is a compound that belongs to the class of organic compounds known as phenylpiperazines. These compounds contain a piperazine skeleton bound to a phenyl group.

Preparation Methods

The synthesis of n-Methyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide typically involves the reaction of 2-chloro-5-chloromethylpyridine with N-methylpiperazine under controlled conditions. The reaction is carried out at elevated temperatures (60-70°C) for a few hours, followed by cooling and separation of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

n-Methyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

n-Methyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Methyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

n-Methyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for various specialized applications.

Properties

Molecular Formula

C11H18N4O2S

Molecular Weight

270.35 g/mol

IUPAC Name

4-methyl-2-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide

InChI

InChI=1S/C11H18N4O2S/c1-9-3-4-13-11(10(9)18(12,16)17)15-7-5-14(2)6-8-15/h3-4H,5-8H2,1-2H3,(H2,12,16,17)

InChI Key

ADQJUOVGVVWOJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)N2CCN(CC2)C)S(=O)(=O)N

Origin of Product

United States

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